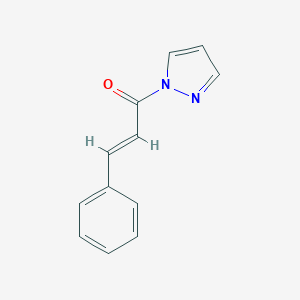
1-cinnamoyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cinnamoyl-1H-pyrazole is a useful research compound. Its molecular formula is C12H10N2O and its molecular weight is 198.22g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of 1-Cinnamoyl-1H-Pyrazole
The synthesis of this compound typically involves the reaction of cinnamoyl chloride with hydrazine derivatives. This process allows for the introduction of the pyrazole ring, which is crucial for the compound's biological activity. Recent studies have reported various synthetic routes that optimize yield and purity, highlighting the importance of reaction conditions such as temperature and solvent choice in achieving desired results .
Anticancer Properties
This compound has shown significant promise in anticancer research. Compounds containing the pyrazole moiety have been linked to antiproliferative effects against multiple cancer cell lines, including breast, lung, colorectal, and prostate cancers. For instance, derivatives of pyrazole have been documented to inhibit cell proliferation in vitro and demonstrate antitumor activity in vivo .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Breast (MCF-7) | 4.496 | |
| This compound | Lung (A549) | 1.962 | |
| This compound | Colorectal (HCT-116) | 3.597 |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound exhibits anti-inflammatory activities. Studies have indicated that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammation pathways. The anti-inflammatory potential of these compounds is often evaluated through carrageenan-induced edema models .
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | Activity Type | ED50 (mmol/kg) | Reference |
|---|---|---|---|
| This compound | COX-2 Inhibition | 0.8575 | |
| Pyrazole Derivative | Edema Inhibition | >2000 |
Molecular Modeling Studies
Molecular modeling has been employed to predict the interactions between this compound and various biological targets. These studies provide insights into the compound's binding affinities and mechanisms of action, aiding in the design of more effective analogs with enhanced therapeutic properties .
Case Studies
Several case studies have explored the application of pyrazole derivatives in clinical settings. For example, a recent observational study highlighted the effectiveness of a pyrazole-based compound in reducing tumor size in patients with advanced-stage cancers. The study utilized a combination of imaging techniques and biomarker analysis to assess treatment outcomes over a six-month period .
Propiedades
Fórmula molecular |
C12H10N2O |
|---|---|
Peso molecular |
198.22g/mol |
Nombre IUPAC |
(E)-3-phenyl-1-pyrazol-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C12H10N2O/c15-12(14-10-4-9-13-14)8-7-11-5-2-1-3-6-11/h1-10H/b8-7+ |
Clave InChI |
YMNOOBWWDQCLRP-BQYQJAHWSA-N |
SMILES |
C1=CC=C(C=C1)C=CC(=O)N2C=CC=N2 |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C(=O)N2C=CC=N2 |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)N2C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















